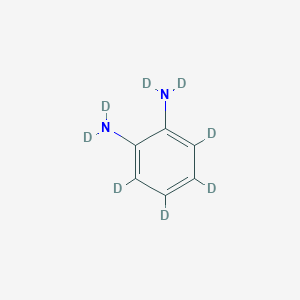

1,2-Phenylenediamine-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,2-N,2-N,3,4,5,6-octadeuteriobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYOCULIXLDCMW-GCJHLHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219798-78-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219798-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

What are the physical and chemical properties of 1,2-Phenylenediamine-d8?

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Phenylenediamine-d8, a deuterated isotopologue of 1,2-phenylenediamine. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. The guide covers the fundamental properties, synthesis, analytical characterization, and applications of this compound, with a focus on the practical implications of deuterium substitution.

Introduction: The Significance of Deuterium Labeling in Research and Development

Isotopically labeled compounds, particularly those enriched with deuterium, are invaluable tools in modern scientific research and pharmaceutical development. The substitution of hydrogen with its stable, heavier isotope, deuterium, imparts subtle yet significant changes to the physicochemical properties of a molecule. These alterations, primarily stemming from the kinetic isotope effect, can profoundly influence metabolic pathways, reaction kinetics, and spectroscopic signatures.[1][2]

1,2-Phenylenediamine, a key aromatic diamine, serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds, including pharmaceuticals, dyes, and polymers.[3][4] Its deuterated analogue, this compound (CAS No. 1219798-78-3), in which all eight hydrogen atoms have been replaced with deuterium, offers researchers a powerful probe for mechanistic studies, a stable internal standard for quantitative analysis, and a strategic modification to enhance the pharmacokinetic profiles of drug candidates.[2][5] This guide will delve into the specific properties and applications of this important deuterated compound.

Physicochemical Properties of this compound

Precise experimental data for the physical properties of this compound are not extensively published. However, we can infer its properties from the well-characterized non-deuterated analogue, 1,2-Phenylenediamine (CAS No. 95-54-5), while accounting for the effects of deuterium substitution.[6][7][8]

Table 1: Comparison of Physical Properties

| Property | 1,2-Phenylenediamine (Non-deuterated) | This compound (Deuterated) |

| Molecular Formula | C₆H₈N₂[6][7] | C₆D₈N₂[5] |

| Molecular Weight | 108.14 g/mol [6] | 116.19 g/mol [5] |

| Appearance | Colorless to brownish-yellow solid[8] | Expected to be a colorless to brownish-yellow solid |

| Melting Point | 99-103 °C[6] | Expected to be slightly higher than the non-deuterated form |

| Boiling Point | 257 °C at 1013 hPa[6] | Expected to be slightly higher than the non-deuterated form |

| Solubility | Soluble in hot water, ethanol, ether, and chloroform.[8][9] Slightly soluble in cold water.[8][10] | Expected to have similar solubility, with minor differences in dissolution rates. |

Note on Physical Property Estimations: The increase in molecular weight due to deuterium substitution generally leads to slight increases in melting and boiling points. The fundamental solubility characteristics are not expected to change significantly, as the overall polarity of the molecule remains largely the same.

Chemical Reactivity and Isotopic Stability

This compound is expected to exhibit chemical reactivity similar to its non-deuterated counterpart. The two primary amino groups are nucleophilic and can participate in a variety of condensation reactions to form heterocyclic systems. For instance, it can react with carboxylic acids or their derivatives to form benzimidazoles, and with 1,2-dicarbonyl compounds to yield quinoxalines.[4]

A crucial consideration for any deuterated compound is its isotopic stability. The deuterium atoms on the aromatic ring of this compound are generally stable under neutral and basic conditions. However, under strongly acidic conditions, there is a potential for back-exchange of the deuterium atoms on the amino groups with protons from the solvent. The deuterium atoms on the aromatic ring are more resistant to exchange but can be susceptible under harsh electrophilic aromatic substitution conditions.[2]

Synthesis of this compound: A Conceptual Workflow

Figure 1: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A General Approach

-

Dissolution: Dissolve 1,2-phenylenediamine in a deuterated solvent, such as D₂O.

-

Acid Catalysis: Add a strong deuterated acid, like deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), to catalyze the exchange reaction.[2] The use of a deuterated acid is critical to drive the equilibrium towards the fully deuterated product.

-

Heating: Heat the reaction mixture to facilitate the electrophilic aromatic substitution and the exchange of the amine protons. The reaction time and temperature would need to be optimized.

-

Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of the proton signals.

-

Work-up: After the reaction is complete, carefully neutralize the mixture with a base (e.g., NaOD in D₂O).

-

Extraction: Extract the deuterated product with a suitable organic solvent.

-

Purification: Purify the product, for example, by recrystallization or chromatography.

Causality in Experimental Choices: The choice of a strong deuterated acid is to provide a high concentration of D⁺ ions to drive the electrophilic substitution on the electron-rich aromatic ring. Heating provides the necessary activation energy for the exchange to occur at a reasonable rate. The work-up and purification steps are standard procedures to isolate and purify the final product.

Analytical Characterization: A Guide to Spectral Interpretation

The characterization of this compound relies on standard analytical techniques, with the understanding that the presence of deuterium will alter the resulting spectra compared to the non-deuterated compound.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique to confirm the incorporation of deuterium.

-

Expected Molecular Ion: The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 116, which is 8 mass units higher than the non-deuterated compound (m/z 108).[9]

-

Fragmentation Pattern: The fragmentation pattern will be influenced by the stronger C-D and N-D bonds compared to C-H and N-H bonds. While the general fragmentation pathways are likely to be similar to the non-deuterated analog, the relative intensities of the fragment ions may differ. Common fragmentation of aromatic amines involves the loss of HCN or radicals from the amino group.

Figure 2: Postulated major fragmentation pathways for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the positions and extent of deuteration.

-

¹H NMR: A high-purity sample of this compound dissolved in a deuterated solvent (e.g., DMSO-d₆) should show a nearly silent ¹H NMR spectrum, with only residual proton signals from the solvent or any minor proton-containing impurities. The absence of signals in the aromatic and amine regions confirms complete deuteration.

-

²H NMR: The ²H (Deuterium) NMR spectrum will show signals corresponding to the deuterium atoms. The chemical shifts in the ²H NMR spectrum are identical to the corresponding proton chemical shifts in the ¹H NMR spectrum of the non-deuterated compound.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms. The signals for deuterated carbons will appear as multiplets due to C-D coupling, and they will be shifted slightly upfield compared to the corresponding signals in the non-deuterated compound.

Infrared (IR) Spectroscopy

IR spectroscopy can provide clear evidence of deuteration by showing the shift of stretching and bending vibrations to lower frequencies.

-

N-D and C-D Stretching: The N-H stretching vibrations in 1,2-phenylenediamine typically appear in the region of 3300-3500 cm⁻¹.[11] In the deuterated compound, these will be replaced by N-D stretching vibrations at a lower frequency, expected around 2400-2600 cm⁻¹. Similarly, the aromatic C-H stretches above 3000 cm⁻¹ will be replaced by C-D stretches at approximately 2200-2300 cm⁻¹.

-

"Fingerprint" Region: The fingerprint region will also be significantly different due to the altered vibrational modes of the deuterated molecule.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various stages of drug discovery and development.

-

Metabolic Studies: As a stable isotopically labeled internal standard, it is ideal for quantitative analysis in pharmacokinetic studies using LC-MS. The mass difference allows for clear differentiation from the non-deuterated analyte.

-

Mechanistic Elucidation: The kinetic isotope effect can be exploited to study reaction mechanisms involving C-H or N-H bond cleavage. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if these bonds are broken in the rate-determining step.

-

Improving Drug Properties: Strategic deuteration of a drug molecule can slow down its metabolism by cytochrome P450 enzymes, leading to an increased half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of reactive metabolites.[1][2] this compound can be used as a building block to synthesize deuterated drug candidates containing the benzimidazole or quinoxaline scaffold.

Safety and Handling

The safety precautions for this compound are expected to be similar to those for 1,2-phenylenediamine. The non-deuterated compound is classified as toxic if swallowed, harmful in contact with skin or if inhaled, may cause an allergic skin reaction, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery and development. Its utility as an internal standard, a mechanistic probe, and a building block for deuterated pharmaceuticals underscores the importance of understanding its unique physical and chemical properties. While experimental data for the deuterated compound is not as abundant as for its non-deuterated counterpart, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and available information.

References

-

Giles, R., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747-749. [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). o-Phenylenediamine. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) D8 and (b) D16 in pristine and ground states. Retrieved January 12, 2026, from [Link]

-

Bionity.com. (n.d.). Isotopic labeling. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). 1,2-Benzenediamine. Retrieved January 12, 2026, from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 1,2-Phenylenediamine dihydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. Chemical Science, 13(38), 11343-11348. [Link]

-

ChemRxiv. (2025). Synthesis of Phenylenediamines via [4+1+1] Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Retrieved January 12, 2026, from [Link]

-

Tetrahedron Letters. (2014). Mild and selective hydrogen-deuterium exchange for aromatic hydrogen of amines. Tetrahedron Letters, 55(1), 215-217. [Link]

-

LookChem. (n.d.). o-PHENYLENEDIAMINE. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

PubMed Central. (n.d.). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1,2-Phenylenediamine dihydrochloride. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). 1,2-Benzenediamine. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). 1,2-Benzenediamine. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 1,2-Phenylenediamine dihydrochloride - Optional[13C NMR] - Spectrum. Retrieved January 12, 2026, from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). o-Phenylenediamine. Retrieved January 12, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-Benzenediamine (CAS 95-54-5). Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectral Identification of Formazan-Phenylenediamine Derivatives. Retrieved January 12, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). o-Phenylenediamine – Knowledge and References. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. verifiedpeptides.com [verifiedpeptides.com]

- 4. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. 1,2-Phenylenediamine for synthesis 95-54-5 [sigmaaldrich.com]

- 7. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,2-Benzenediamine [webbook.nist.gov]

- 10. o-Phenylenediamine CAS#: 95-54-5 [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Synthesis pathways for deuterated 1,2-Phenylenediamine.

An In-depth Technical Guide to the Synthesis of Deuterated 1,2-Phenylenediamine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for preparing deuterated isotopologues of 1,2-phenylenediamine (OPD). As a critical precursor for a multitude of heterocyclic compounds, including pharmaceuticals and corrosion inhibitors, the availability of deuterated OPD is of significant interest for researchers in drug development and materials science. Deuterium labeling can profoundly alter a molecule's metabolic profile by leveraging the kinetic isotope effect (KIE), potentially enhancing pharmacokinetic properties.[1][2] Furthermore, deuterated analogues serve as indispensable internal standards for quantitative bioanalysis using mass spectrometry.[3] This document details methodologies for both aromatic ring deuteration (to produce 1,2-phenylenediamine-d4) and amine group deuteration, focusing on the underlying mechanisms, experimental protocols, and comparative analysis of the dominant strategies.

Introduction: The Significance of Deuterated 1,2-Phenylenediamine

1,2-Phenylenediamine (OPD) is a foundational aromatic diamine used extensively in organic synthesis. Its reaction with aldehydes and ketones is a cornerstone for producing valuable heterocyclic scaffolds such as benzimidazoles, quinoxalines, and benzotriazoles.[4][5] These structures are prevalent in numerous clinically important pharmaceuticals, including proton pump inhibitors, anthelmintics, and anticancer agents.

The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, is a powerful tool in modern drug discovery. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage in enzyme-mediated metabolic reactions.[6] This "kinetic isotope effect" can:

-

Enhance Metabolic Stability: Slowing down metabolism can increase a drug's half-life and bioavailability, potentially allowing for lower or less frequent dosing.[1]

-

Improve Pharmacokinetic Profiles: Altering metabolic pathways can lead to more predictable drug absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Elucidate Reaction Mechanisms: Isotope labeling is a classic technique for tracing the fate of molecules in complex biological and chemical systems.

This guide provides researchers, chemists, and drug development professionals with the core scientific principles and practical methodologies required to synthesize deuterated 1,2-phenylenediamine.

Foundational Synthesis: Preparation of Non-Labeled 1,2-Phenylenediamine

Before delving into deuteration techniques, it is essential to understand the standard synthesis of the parent compound. The most common and reliable laboratory-scale method is the reduction of 2-nitroaniline.

Reaction Scheme: C₆H₄(NO₂)(NH₂) → C₆H₄(NH₂)₂

This transformation can be achieved using various reducing agents, with catalytic hydrogenation and metal-acid reductions being the most prevalent. A widely used laboratory method involves zinc dust in an alkaline ethanolic solution.[4][7]

Experimental Protocol: Reduction of 2-Nitroaniline with Zinc Dust[7]

-

Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine 2-nitroaniline (0.5 mole), 20% sodium hydroxide solution (40 mL), and 95% ethanol (200 mL).

-

Reaction: Stir the mixture vigorously and heat on a steam bath to a gentle boil.

-

Zinc Addition: Turn off the steam and add 80-90% pure zinc dust (approx. 130 g) in 10 g portions. The addition rate should be sufficient to maintain boiling from the exothermic reaction. Caution: The initial reaction can be very vigorous; have an ice bath ready for control.

-

Completion: After the final addition of zinc, continue stirring and refluxing for one hour to ensure the reaction goes to completion.

-

Workup: Filter the hot solution by suction filtration to remove zinc oxide and unreacted zinc. Wash the residue with hot ethanol.

-

Isolation: Concentrate the filtrate by distillation until the volume is reduced by about two-thirds. Upon cooling, 1,2-phenylenediamine will crystallize. The crude product can be purified by vacuum distillation or recrystallization from water after treatment with activated carbon and sodium dithionite to remove oxidation products.[4]

Synthesis of Ring-Deuterated 1,2-Phenylenediamine (C₆D₄(NH₂)₂)

Achieving high levels of deuterium incorporation onto the aromatic ring requires robust methods capable of activating the stable C-H bonds. The primary strategies involve direct hydrogen-deuterium (H-D) exchange on the aniline scaffold using either strong deuterated acids or transition metal catalysts.

Method 1: Direct Acid-Catalyzed H-D Exchange

This is a powerful and efficient method for incorporating deuterium into aromatic rings, particularly those activated by electron-donating groups like amines.[8] The process relies on an electrophilic aromatic substitution (EAS) mechanism where D⁺ acts as the electrophile. Deuterated trifluoroacetic acid (CF₃COOD) is a common and effective reagent, serving as both the catalyst and the deuterium source.[8][9]

Mechanism: The amino groups of 1,2-phenylenediamine activate the aromatic ring towards electrophilic attack. In a strongly acidic medium like CF₃COOD, the acid protonates (deuterates) the aromatic ring to form a sigma complex (arenium ion). Subsequent loss of a proton (H⁺) regenerates aromaticity, resulting in a deuterated ring. This process is repeated until equilibrium is reached, leading to high levels of deuterium incorporation at the ortho and para positions relative to the amino groups.

Caption: Workflow for acid-catalyzed ring deuteration of OPD.

Experimental Protocol: Acid-Catalyzed H-D Exchange[8][9]

-

Setup: To a sealed reaction vial equipped with a magnetic stir bar, add 1,2-phenylenediamine (1.0 mmol).

-

Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add deuterated trifluoroacetic acid (CF₃COOD, ~20 equivalents).

-

Reaction: Seal the vial tightly and heat the mixture at 80-110°C with vigorous stirring for 16-24 hours. The optimal time and temperature may vary and should be monitored by analyzing aliquots (e.g., via ¹H NMR or MS).

-

Quenching: After cooling to room temperature, carefully quench the reaction by slowly adding the acidic mixture to a cooled, saturated aqueous solution of sodium bicarbonate or sodium carbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 1,2-phenylenediamine-d4.

Method 2: Transition-Metal-Catalyzed H-D Exchange

For higher selectivity, transition-metal-catalyzed H-D exchange offers a sophisticated alternative. Iridium-based catalysts, in particular, have demonstrated high efficacy for the selective deuteration of positions ortho to the amine directing group.[1] This method often uses heavy water (D₂O) as an inexpensive and readily available deuterium source.

Mechanism: The reaction is believed to proceed via C-H activation. The iridium catalyst coordinates to the aniline substrate, and the amine group directs the catalyst to activate the adjacent ortho C-H bonds. A catalytic cycle involving oxidative addition and reductive elimination facilitates the exchange of hydrogen for deuterium from the D₂O reservoir.

Synthesis of Amine-Deuterated 1,2-Phenylenediamine (C₆H₄(ND₂)₂)

The deuteration of the amine (N-H) protons is significantly more straightforward than C-H deuteration due to their acidic nature. This exchange can be accomplished by simply dissolving the substrate in a deuterium-rich solvent.

Experimental Protocol: N-H Deuteration via Solvent Exchange[10]

-

Dissolution: Dissolve 1,2-phenylenediamine (1.0 mmol) in methanol-d4 (CD₃OD, ~5 mL) or D₂O containing a catalytic amount of acid (e.g., DCl) or base (e.g., NaOD).

-

Stirring: Stir the solution at room temperature for 1-2 hours. The exchange is typically rapid.

-

Isolation: Remove the solvent under reduced pressure. To maximize the deuterium incorporation, this process can be repeated 2-3 times by re-dissolving the residue in a fresh portion of the deuterated solvent and evaporating again.

-

Final Product: The resulting solid is 1,2-phenylenediamine with deuterated amine groups. This product should be stored under an inert, dry atmosphere to prevent back-exchange with atmospheric moisture.

Comparative Analysis of Synthesis Pathways

The choice of synthetic method depends on the desired labeling pattern, required isotopic purity, and available resources.

| Parameter | Acid-Catalyzed Ring H-D Exchange | Metal-Catalyzed Ring H-D Exchange | Amine N-H Exchange |

| Target Site | Aromatic Ring C-H | Aromatic Ring C-H (Ortho-selective) | Amine N-H |

| Deuterium Source | Strong deuterated acid (e.g., CF₃COOD) | Heavy Water (D₂O) | Deuterated solvent (e.g., D₂O, CD₃OD) |

| Key Reagents | CF₃COOD, CF₃SO₃D | Iridium or Ruthenium catalyst | Deuterated solvent |

| Conditions | High temperature (80-110°C), long reaction time | Moderate temperature (55-80°C) | Room temperature, rapid |

| Advantages | High deuterium incorporation, straightforward setup | High regioselectivity, uses inexpensive D₂O | Very simple, fast, quantitative exchange |

| Disadvantages | Requires large excess of expensive deuterated acid, harsh conditions | Requires specialized, expensive metal catalyst | N-D bonds are labile and can back-exchange with protic solvents or moisture |

| Isotopic Purity | High (>95%) | High (>95%) | High (>98%), but labile |

Characterization and Quality Control

Confirmation of successful deuteration and determination of isotopic enrichment are critical. The two primary analytical techniques are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to quantify the degree of deuteration. The disappearance or reduction in the integral of the proton signal corresponding to the deuterated position is a direct measure of deuterium incorporation.

-

Mass Spectrometry (MS): MS analysis of the final product will show an increase in the molecular weight corresponding to the number of deuterium atoms incorporated. For example, the molecular ion peak for 1,2-phenylenediamine-d4 should appear at m/z 112, compared to m/z 108 for the unlabeled compound.[10]

Conclusion

The synthesis of deuterated 1,2-phenylenediamine can be achieved through several effective pathways. For stable, ring-labeled 1,2-phenylenediamine-d4, direct H-D exchange using strong deuterated acids or transition-metal catalysts provides high levels of deuterium incorporation. For labile amine-labeled compounds, a simple solvent exchange is sufficient. The selection of the appropriate method should be guided by the specific research application, desired labeling pattern, and considerations of cost and scalability. The protocols and principles outlined in this guide offer a robust framework for researchers to produce these valuable labeled compounds for advanced studies in pharmaceutical and chemical sciences.

References

-

Scott, P. J. H., & Hockley, B. G. (2012). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. ACS Medicinal Chemistry Letters, 3(4), 329-333. (Available at: [Link])

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 118(1), 172-205. (Available at: [Link])

-

Perreault, C., & Organ, M. G. (2023). Mild and selective hydrogen-deuterium exchange for aromatic hydrogen of amines. Journal of Labelled Compounds and Radiopharmaceuticals, 66(10), 321-331. (Available at: [Link])

-

Gao, Y., et al. (2023). Manganese-Catalysed Deuterium Labelling of Anilines and Electron-Rich (Hetero)Arenes. Nature Communications, 14(1), 1-11. (Available at: [Link])

-

Scott, P. J. H., & Hockley, B. G. (2012). Hydrogen–deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. ResearchGate. (Available at: [Link])

-

Buda, A., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(3), 999. (Available at: [Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Deuterated and Carbon-13 Labeled Anilines in Bioanalytical Research. (Technical Note). (Available at: [Link])

-

Ruan, Z., et al. (2021). Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. Chemistry – A European Journal, 27(33), 9768-9774. (Available at: [Link])

-

Elvidge, J. A., et al. (1983). Benzylic deuteration of alkylnitroaromatics via amine-base catalysed exchange with deuterium oxide. Journal of the Chemical Society, Perkin Transactions 2, (3), 431-435. (Available at: [Link])

-

Jednačak, T., et al. (2011). Bioactive Phenylenediamine Derivatives of Dehydroacetic Acid: Synthesis, Structural Characterization and Deuterium Isotope Effects. Croatica Chemica Acta, 84(2), 203-210. (Available at: [Link])

-

Onuoha, S. A., et al. (2019). Synthesis and Characterization of Poly (o-phenylenediamine) PoPD by Chemical Oxidation Technique. Chalcogenide Letters, 16(12), 577-583. (Available at: [Link])

-

Hartman, W. W. (1933). o-PHENYLENEDIAMINE. Organic Syntheses, 13, 82. (Available at: [Link])

-

Wikipedia. o-Phenylenediamine. (Web Page). (Available at: [Link])

-

ResearchGate. (2017). Scheme 1. Synthesis of o-Phenylenediamine Intermediates 3 and 4 for Cyclization Reactions. (Image from Publication). (Available at: [Link])

-

Amer, H., & Brandt, M. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Engineering, 5(1), 1499701. (Available at: [Link])

- Leston, G. (1980). U.S. Patent No. 4,207,261. Washington, DC: U.S. Patent and Trademark Office.

-

Macmillan Group, Princeton University. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. (Presentation Slides). (Available at: [Link])

-

Amer, H., & Brandt, M. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Engineering, 5(1). (Available at: [Link])

- CN103012160A - Preparation method of o-phenylenediamine. (2013). Google Patents.

-

Das, B., et al. (2007). Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Green Chemistry, 9(8), 861-865. (Available at: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. nbinno.com [nbinno.com]

- 4. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 5. Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dev.usbio.net [dev.usbio.net]

What is the CAS number for 1,2-Phenylenediamine-d8?

An In-Depth Technical Guide to 1,2-Phenylenediamine-d8 for Advanced Research Applications

Executive Summary

This guide provides a comprehensive technical overview of this compound, a deuterated stable isotope-labeled (SIL) compound. It is intended for researchers, analytical scientists, and professionals in drug development who utilize quantitative analytical techniques, particularly mass spectrometry. This document details the compound's identification, physicochemical properties, and its critical role as an internal standard. A detailed, field-proven protocol for its application in quantitative analysis is provided, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility.

Introduction: The Need for Stable Isotope-Labeled Standards

In modern analytical science, particularly in regulated fields like pharmaceutical development and environmental monitoring, achieving precise and accurate quantification of target analytes is paramount. Complex sample matrices often introduce variability from ion suppression or enhancement in mass spectrometry, as well as inconsistencies during sample extraction and processing. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues.

This compound is the deuterated analogue of 1,2-Phenylenediamine (also known as o-phenylenediamine or OPD). Because its core chemical structure is identical to the natural, light analyte, it co-elutes chromatographically and exhibits nearly identical ionization and fragmentation behavior in a mass spectrometer. However, its increased mass due to the eight deuterium atoms allows it to be distinguished and measured independently. By spiking a known quantity of the SIL-IS into a sample at the beginning of the workflow, it experiences the same processing variations as the target analyte. The ratio of the analyte's signal to the standard's signal provides a normalized, highly accurate measure of concentration that is robust against experimental error.

Compound Identification and Core Properties

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

-

Compound Name: this compound

-

Synonyms: 1,2-Benzenediamine-d8, o-Phenylenediamine-d8, 1,2-Diaminobenzene-d8[1][2]

Physicochemical Data Summary

The properties of the deuterated standard are benchmarked against its non-labeled counterpart (CAS 95-54-5)[2][5].

| Property | This compound | 1,2-Phenylenediamine (Reference) |

| CAS Number | 1219798-78-3[1][2] | 95-54-5[5] |

| Molecular Formula | C₆D₈N₂[1] | C₆H₈N₂[5] |

| Molecular Weight | 116.19 g/mol [1][2] | 108.14 g/mol [6] |

| Appearance | Solid (Varies by supplier) | Colorless to brownish-yellow crystals/solid[6][7] |

| Melting Point | Not specified | 99-103 °C |

| Boiling Point | Not specified | 257 °C |

| Solubility | Not specified | Soluble in water (54 g/L), acetone, benzene |

Conceptual Synthesis and Isotopic Labeling

The synthesis of this compound involves the replacement of hydrogen atoms with deuterium. While specific commercial synthesis routes are proprietary, a conceptual pathway involves the reduction of a deuterated nitroaniline precursor. The stability of the C-D bond compared to the C-H bond ensures minimal isotopic exchange under typical analytical conditions.

Caption: Standard workflow for quantification using a SIL-IS.

Data Interpretation and Trustworthiness

The self-validating nature of this protocol comes from the internal standard.

-

Calibration Curve: A linear regression of the (Analyte Area / IS Area) ratio versus the known concentration of the calibration standards is plotted. The R² value must be >0.99 for the assay to be considered valid.

-

Quantification: The (Analyte Area / IS Area) ratio for an unknown sample is measured, and its concentration is interpolated from the calibration curve.

-

Quality Control: The IS peak area should be consistent across all samples (typically within ±20% of the mean). A significant deviation in a single sample indicates a specific matrix effect or preparation error for that sample, which can then be flagged for investigation.

Safety, Handling, and Storage

While deuteration does not significantly alter the toxicological profile, 1,2-Phenylenediamine and its derivatives must be handled with care. The non-labeled compound is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and is suspected of causing genetic defects and cancer.[5]

-

Handling: Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store under an inert atmosphere, refrigerated (0-10°C), and protected from light and air to prevent oxidation, which can lead to sample degradation.[7]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7243, o-Phenylenediamine. [Link]

-

Occupational Safety and Health Administration. (1991). m-, o-, and p-Phenylenediamine. [Link]

-

Wikipedia. (n.d.). o-Phenylenediamine. [Link]

-

Al-arfaj, N., & El-Tohamy, M. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | 1219798-78-3 [amp.chemicalbook.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Definitive Guide to 1,2-Phenylenediamine-d8: An Essential Tool in Quantitative Analysis

A Senior Application Scientist's Perspective on its Properties, Synthesis, and Application as a Stable Isotope-Labeled Internal Standard

Introduction

In the precise and exacting world of analytical chemistry, particularly within drug development and clinical research, the accuracy of quantitative measurements is paramount. The use of stable isotope-labeled (SIL) internal standards in mass spectrometry has become the gold standard for achieving this accuracy. This guide provides an in-depth technical overview of 1,2-Phenylenediamine-d8, a deuterated analogue of the industrially significant compound 1,2-Phenylenediamine. We will explore its fundamental properties, the principles behind its synthesis, and its critical role in enhancing the reliability of quantitative analytical methods. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding and practical guidance on the application of this essential analytical tool.

Physicochemical Properties of this compound

This compound is a synthetically produced isotopologue of 1,2-Phenylenediamine where all eight hydrogen atoms have been replaced by their heavier isotope, deuterium. This substitution results in a compound that is chemically identical to its unlabeled counterpart but possesses a distinct, higher molecular weight. This mass difference is the cornerstone of its utility in mass spectrometry-based quantification.

| Property | Value | Source(s) |

| Chemical Name | This compound | , |

| Synonyms | 1,2-Benzenediamine-d8, o-Phenylenediamine-d8, 1,2-Diaminobenzene-d8 | , |

| CAS Number | 1219798-78-3 | , , |

| Chemical Formula | C₆D₈N₂ | , , |

| Molecular Weight | 116.19 g/mol | , |

| Unlabeled CAS Number | 95-54-5 | , |

| Unlabeled Molecular Weight | 108.14 g/mol |

Principles of Synthesis for Deuterated Aromatic Compounds

The synthesis of deuterated aromatic compounds like this compound typically involves a hydrogen-deuterium (H-D) exchange reaction.[1] In this process, the hydrogen atoms on the aromatic ring and the amine functional groups are replaced with deuterium atoms from a deuterium-rich source.

Common methodologies for achieving this include:

-

Acid-Catalyzed H-D Exchange: This method involves treating the unlabeled aromatic compound with a deuterated acid in a deuterated solvent.[2] The acidic conditions facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic ring.

-

High-Temperature/Pressure H-D Exchange: In this approach, the unlabeled compound is heated with heavy water (D₂O) under high temperature and pressure, often in the presence of a metal catalyst such as platinum.[1] These conditions provide the necessary energy to overcome the activation barrier for the H-D exchange.

-

Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate the H-D exchange reaction, significantly reducing the reaction time compared to conventional heating methods.[1]

The choice of method depends on the desired degree of deuteration, the stability of the starting material, and the desired scale of the synthesis. Following the exchange reaction, the deuterated product is purified to remove any remaining unlabeled or partially labeled species.

The Role of this compound as a Stable Isotope-Labeled Internal Standard

The primary and most critical application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry.[3] When analyzing complex biological or environmental samples, various factors can introduce variability and affect the accuracy of the measurement. These include:

-

Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.

-

Sample Preparation Inconsistencies: Losses of the analyte can occur at various stages of sample preparation, such as extraction, evaporation, and reconstitution.

-

Instrumental Variability: Fluctuations in the performance of the liquid chromatography (LC) system or the mass spectrometer can lead to variations in signal intensity.

By adding a known amount of this compound to the sample at the earliest stage of the workflow, it experiences the same procedural variations and matrix effects as the unlabeled analyte.[3] Since the SIL-IS is chemically identical to the analyte, it co-elutes during chromatography but is distinguished by the mass spectrometer due to its higher mass. The quantification is then based on the ratio of the analyte's signal to the internal standard's signal. This ratiometric approach effectively cancels out the sources of variability, leading to significantly improved accuracy and precision in the final measurement.

Caption: LC-MS/MS workflow for the analysis of 1,2-Phenylenediamine.

Conclusion

This compound is an indispensable tool for researchers and scientists engaged in the quantitative analysis of its unlabeled analogue and other related aromatic amines. Its use as a stable isotope-labeled internal standard provides a robust and reliable method to overcome the inherent challenges of analyzing complex samples by mass spectrometry. By understanding its properties, the principles of its synthesis, and the proper implementation of its use in analytical workflows, researchers can significantly enhance the quality and confidence of their quantitative data, a critical aspect in drug development, environmental monitoring, and clinical diagnostics.

References

-

Development of Flow Synthesis Method for Deuterated Aromatic Compounds. [Link]

- Method for preparing deuterated aromatic compounds.

- Method for preparing deuterated aromatic compounds.

-

Agilent Technologies. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

Sources

A Technical Guide to the Isotopic Enrichment of Commercially Available 1,2-Phenylenediamine-d8

This guide provides a comprehensive overview of the isotopic enrichment of commercially available 1,2-Phenylenediamine-d8, a critical reagent in various research and development applications, particularly in drug metabolism studies and as an internal standard in mass spectrometry-based quantification. This document will delve into the significance of isotopic enrichment, present a landscape of commercially available options, and provide detailed, field-proven methodologies for the independent verification of isotopic purity.

The Critical Role of Isotopic Enrichment in Scientific Applications

Isotopically labeled compounds, such as this compound, are indispensable tools in modern scientific research. The substitution of hydrogen with its heavier, stable isotope deuterium imparts a mass shift that is readily detectable by mass spectrometry, without significantly altering the chemical properties of the molecule. This characteristic is leveraged in a multitude of applications, including:

-

Internal Standards in Quantitative Analysis: The primary use of this compound is as an internal standard for the quantification of its non-labeled counterpart. The co-elution of the deuterated standard with the analyte of interest in chromatographic separations allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

-

Mechanistic Studies: The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an isotope, can be exploited to elucidate reaction mechanisms.

-

Metabolic Fate and Pharmacokinetic Studies: Deuterium-labeled compounds are used to trace the metabolic fate of drug candidates in vivo and in vitro, providing crucial information for drug development.

The efficacy of this compound in these applications is directly contingent on its isotopic enrichment , which refers to the percentage of a specific isotope at a particular atomic position. High isotopic enrichment is paramount to minimize cross-signal contribution from the naturally occurring isotopes of the analyte, which can otherwise lead to inaccuracies in quantification.[1]

Commercial Availability and Stated Enrichment Levels of this compound

A survey of prominent chemical suppliers reveals the general availability of this compound. While the exact isotopic enrichment can vary between lots and suppliers, a common specification is a high degree of deuterium incorporation. It is imperative for researchers to consult the certificate of analysis (CoA) provided by the supplier for lot-specific isotopic enrichment data.

| Supplier | Product Number (Example) | Stated Isotopic Enrichment (Typical) |

| LGC Standards | TRC-P319843 | Not explicitly stated on the product page; CoA required.[2] |

| Santa Cruz Biotechnology | sc-224408 | Not explicitly stated on the product page; CoA required.[3] |

| Toronto Research Chemicals (via Fisher Scientific) | TRC-P319843 | Not explicitly stated on the product page; CoA required.[4] |

| C/D/N Isotopes | D-7188 | 98 atom % D[5] |

Note: The information in this table is for illustrative purposes. Researchers must obtain the most current data and lot-specific certificates of analysis directly from the suppliers.

Methodologies for the Verification of Isotopic Enrichment

Independent verification of the isotopic enrichment of this compound is a cornerstone of a robust quality control system in any research setting. The two most prevalent and powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[1][6]

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective method for determining the isotopic purity of deuterated compounds. Both proton (¹H) and deuterium (²H) NMR can be employed to provide detailed structural information and quantify the degree of deuteration at specific sites within the molecule.[7][8]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) that does not have signals overlapping with the analyte's signals. For ¹H NMR, the choice of a deuterated solvent is standard practice to avoid overwhelming the spectrum with solvent signals.[9][10] For ²H NMR, a non-deuterated solvent can be used.[11]

-

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery, which is crucial for accurate integration.

-

Integrate the residual proton signals corresponding to the aromatic and amine protons of 1,2-Phenylenediamine.

-

Compare the integral of the residual proton signals to the integral of a known internal standard or to the theoretical integral of a fully protonated species to calculate the percentage of non-deuterated impurity.

-

-

²H NMR Acquisition:

-

Acquire a quantitative ²H NMR spectrum.[10]

-

Integrate the deuterium signals. The presence of distinct signals for the aromatic and amine deuterons can confirm the positions of deuteration.

-

The relative integrals of the deuterium signals can provide an assessment of the site-specific isotopic enrichment.

-

-

Data Analysis and Calculation of Isotopic Enrichment:

-

The isotopic enrichment (atom % D) can be calculated from the ¹H NMR data using the following formula: Isotopic Enrichment (%) = (1 - (Integral of residual protons / (Integral of reference peak / Number of reference protons))) * 100

-

A more comprehensive analysis can be achieved by combining the data from both ¹H and ²H NMR.[8]

-

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique that can accurately determine the isotopic distribution of a molecule by resolving the mass difference between deuterated and non-deuterated species.[6][12][13]

-

Sample Preparation:

-

Prepare a stock solution of the this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a dilute working solution (e.g., 1 µg/mL) in the initial mobile phase composition.

-

-

LC-HRMS Method Development:

-

Chromatography: Develop a liquid chromatography method to ensure the analyte is well-resolved from any potential interferences. A C18 column is often a suitable choice for this compound.

-

Mass Spectrometry:

-

Infuse the working solution directly into the mass spectrometer to optimize the ionization parameters (e.g., capillary voltage, gas flows, and temperatures) for the protonated molecule [M+H]⁺.

-

Acquire data in full scan mode with high resolution (>60,000 FWHM) to accurately measure the masses of the different isotopologues.

-

-

-

Data Acquisition:

-

Inject the working solution onto the LC-HRMS system and acquire the full scan mass spectrum of the eluting peak corresponding to this compound.

-

-

Data Analysis and Calculation of Isotopic Enrichment:

-

Extract the mass spectrum for the chromatographic peak of interest.

-

Identify and integrate the ion intensities for the fully deuterated species (d8) and any less-deuterated isotopologues (d7, d6, etc.).

-

The isotopic enrichment is calculated based on the relative intensities of these peaks. The contribution from the natural abundance of ¹³C should be considered and can be corrected for using established algorithms.

-

The isotopic purity can be expressed as: Isotopic Purity (%) = (Intensity of d8 isotopologue / Sum of intensities of all isotopologues) * 100

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synmr.in [synmr.in]

- 10. m.youtube.com [m.youtube.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Safeguarding Isotopic Integrity: A Technical Guide to the Long-Term Stability and Storage of 1,2-Phenylenediamine-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 1,2-Phenylenediamine-d8 in Advanced Research

This compound (o-PD-d8) is a stable isotope-labeled aromatic amine of significant utility in pharmaceutical research and development. Its application as an internal standard in bioanalytical studies, for metabolite identification, and in pharmacokinetic assessments is invaluable for generating precise and reliable data. The deuterium labeling provides a distinct mass shift, enabling sensitive and specific quantification by mass spectrometry. However, the chemical nature of aromatic amines, coupled with the isotopic label, necessitates a thorough understanding of its stability profile to ensure the integrity of experimental results over time. This guide provides a comprehensive overview of the factors influencing the long-term stability of this compound and outlines best practices for its storage and handling.

I. Chemical Properties and Inherent Instabilities

1,2-Phenylenediamine, in its non-labeled form, is a white to off-white crystalline solid that is known to darken upon exposure to air and light. This discoloration is a hallmark of its primary degradation pathway: oxidation. The deuterated analog, this compound, is expected to share these fundamental chemical properties.

The key factors governing the stability of this compound are:

-

Oxidation: The two primary amine groups on the benzene ring are susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process is often catalyzed by light and trace metal impurities. The initial oxidation product is 2,3-diaminophenazine, a colored compound. Further oxidation can lead to the formation of polymeric materials.

-

Light Sensitivity: Photolytic degradation can accelerate the oxidation process. Exposure to ultraviolet (UV) or even ambient light can provide the energy required to initiate and propagate degradation reactions.

-

Moisture (H-D Exchange): As a deuterated compound, this compound is susceptible to hydrogen-deuterium (H-D) exchange. The deuterium atoms on the aromatic ring are generally stable, but the deuterium atoms of the amine groups (-ND₂) are labile and can readily exchange with protons from atmospheric moisture or protic solvents. This exchange can compromise the isotopic purity of the standard, leading to inaccurate quantification in mass spectrometry-based assays.

-

Temperature: Elevated temperatures can increase the rate of all degradation processes, including oxidation and potential H-D exchange.

II. Optimal Long-Term Storage Conditions

To mitigate the risks of degradation and maintain the chemical and isotopic purity of this compound, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of chemical degradation and minimizes potential H-D exchange. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidation by displacing atmospheric oxygen. |

| Light | Amber Vial or Dark Location | Protects the compound from photolytic degradation. |

| Container | Tightly Sealed, Non-reactive | Prevents exposure to atmospheric moisture and oxygen. Glass is preferred over plastic. |

| Form | Solid (Crystalline) | Generally more stable than solutions, which can facilitate degradation and H-D exchange. |

III. Degradation Pathways and H-D Exchange

The primary degradation pathway for this compound is oxidation. The proposed mechanism involves the formation of radical intermediates that subsequently dimerize and oxidize to form 2,3-diaminophenazine. This product can further polymerize, leading to a complex mixture of degradation products.

Caption: Workflow for a long-term stability study of this compound.

V. Conclusion and Best Practices Summary

The long-term stability of this compound is paramount for its effective use in sensitive analytical applications. By understanding its inherent chemical properties and implementing appropriate storage and handling procedures, researchers can ensure the integrity of this critical reagent.

Key Recommendations:

-

Store Solid: Whenever possible, store this compound as a solid rather than in solution.

-

Inert Atmosphere: Always store under an inert atmosphere to prevent oxidation.

-

Refrigerate and Protect from Light: Maintain in a refrigerator (2-8°C) and in a light-protected container.

-

Minimize Exposure: When handling, minimize exposure to atmospheric moisture and light. Use in a glove box or under a stream of inert gas if possible.

-

Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents to minimize H-D exchange.

-

Perform Regular Quality Control: Periodically check the purity of the standard, especially for long-term studies, using a validated analytical method.

By adhering to these guidelines, researchers and drug development professionals can confidently utilize this compound, ensuring the accuracy and reliability of their experimental data.

References

-

Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. MDPI. [Link]

-

Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. National Institutes of Health. [Link]

-

Liquid chromatographic/mass spectrometric investigation on the reaction products in the peroxidase-catalyzed oxidation of o-phenylenediamine by hydrogen peroxide. PubMed. [Link]

-

Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. National Institutes of Health. [Link]

-

m-, o-, and p-Phenylenediamine. Occupational Safety and Health Administration. [Link]

-

HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. SIELC Technologies. [Link]

A Technical Guide to the Safety, Handling, and Toxicity of 1,2-Phenylenediamine-d8

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and toxicological profile of 1,2-Phenylenediamine-d8 (CAS No. 1219798-78-3). As a deuterated isotopologue, specific toxicological and safety data for this compound is not extensively published. Therefore, this guide operates under the standard and scientifically accepted principle of extrapolating safety and handling protocols from its well-documented non-deuterated counterpart, 1,2-Phenylenediamine (o-Phenylenediamine, CAS No. 95-54-5)[1][2]. The substitution of hydrogen with deuterium atoms does not significantly alter the compound's chemical reactivity in a way that would invalidate the established hazard profile. All procedures and precautions outlined herein should be considered mandatory for the handling of the deuterated form.

Compound Profile and Physicochemical Properties

This compound is a stable, isotopically labeled form of 1,2-Phenylenediamine, a crucial intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[3][4] Its use in research is often as an internal standard in mass spectrometry-based analyses. While its physical properties are similar to the parent compound, the increased mass due to deuterium substitution is its defining characteristic for analytical applications.[2][5]

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | 1,2-Benzenediamine-d8, o-Phenylenediamine-d8 | [2][5] |

| CAS Number | 1219798-78-3 | [1][2][5] |

| Molecular Formula | C₆D₈N₂ | [2][5] |

| Molecular Weight | 116.19 g/mol | [2][5] |

| Appearance | Typically a solid, may be white to brown powder/crystals | [4][6][7] |

| Melting Point | 100 - 102 °C (for non-deuterated form) | [7] |

| Boiling Point | 256 - 258 °C (for non-deuterated form) | [7] |

| Solubility | Soluble in water (39.3 g/L at 20°C for non-deuterated) | [7] |

| Stability | Stable under normal conditions; sensitive to air and light | [8] |

Hazard Identification and GHS Classification

Based on the data for its non-deuterated analogue, this compound is classified as a highly hazardous substance under the Globally Harmonized System (GHS). The primary hazards include acute toxicity, potential carcinogenicity and mutagenicity, and severe environmental toxicity.[4][9]

| GHS Classification | Hazard Class | Hazard Statement(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life |

| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Data extrapolated from 1,2-Phenylenediamine SDS.[4][9][10][11][12]

Caption: GHS Hazard Overview for this compound.

Toxicological Profile: Understanding the Risks

The toxicity of this compound is multifaceted, affecting multiple organ systems through various exposure routes. The primary concern for laboratory personnel is exposure to the solid as a fine dust or powder.

-

Routes of Exposure: Inhalation of dust, direct skin or eye contact, and accidental ingestion are the primary routes of occupational exposure.[12]

-

Acute Effects: Immediate symptoms following exposure can include severe irritation to the skin and eyes.[13] Systemic effects may manifest as headache, dizziness, nausea, central nervous system depression, and potential liver damage.[6][13]

-

Chronic and Long-Term Effects: Repeated or prolonged exposure presents significant health risks.

-

Skin Sensitization: The compound is a known skin sensitizer, meaning that after an initial exposure, subsequent contact, even with minute amounts, can trigger a severe allergic skin reaction.[9][11]

-

Mutagenicity: It is suspected of causing genetic defects (GHS Category 2).[9][11] This classification is based on evidence suggesting it can induce heritable mutations in the germ cells of humans.

-

Carcinogenicity: The compound is classified as a suspected human carcinogen (GHS Category 2).[9][11] The U.S. Environmental Protection Agency (EPA) also lists it as a substance that can cause cancer.[4] It is crucial to note that other agencies like IARC, NTP, or OSHA do not currently list it as a known or probable carcinogen, warranting a cautious and conservative approach to handling.

-

Safe Handling and Exposure Control

A multi-layered approach combining engineering controls, personal protective equipment, and stringent protocols is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the material at the source, preventing the release of dust into the laboratory environment.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[8][9] This is non-negotiable.

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[10]

Personal Protective Equipment (PPE): Essential Barrier Protection

Proper PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and/or a full-face shield.[10] | Protects against splashes and airborne dust particles. |

| Skin Protection | Nitrile or other chemically resistant gloves, inspected before use. A fully-fastened lab coat.[8][10] | Prevents skin contact, absorption, and sensitization. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate particulate filters (e.g., P100) is required if there is any risk of dust generation outside of a fume hood.[14] | Protects against inhalation of toxic and potentially carcinogenic dust. |

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Staging: Place all necessary equipment (spatulas, weigh paper, vials, solvent) inside the fume hood to minimize movement in and out of the containment area.

-

Dispensing: Carefully open the container inside the fume hood. Use a spatula to gently transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid scraping.

-

Weighing: If weighing, use an analytical balance inside the fume hood or a dedicated weighing enclosure.

-

Container Sealing: Tightly reseal the primary container immediately after dispensing. Wipe the exterior of the container with a damp cloth to remove any residual dust before removing it from the hood.

-

Cleanup: Decontaminate all surfaces within the fume hood after the procedure is complete.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands and forearms thoroughly with soap and water after handling.[10]

Caption: Step-by-step workflow for the safe handling of this compound.

Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8][10] The storage location should be a locked cabinet or an area accessible only to authorized personnel.[12] The compound is sensitive to both air and light; storage under an inert gas (e.g., nitrogen or argon) is highly recommended to prevent degradation.[3][8]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids, as these can cause violent reactions.[8][9][11]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel working with this compound must be familiar with these procedures.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek IMMEDIATE medical attention.[13] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water and soap for at least 15 minutes. Seek IMMEDIATE medical attention.[13] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek IMMEDIATE medical attention from an ophthalmologist.[13] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek IMMEDIATE medical attention. Never give anything by mouth to an unconscious person.[10] |

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or Halon extinguishers.[6][13]

-

Specific Hazards: The compound is combustible. When heated to decomposition, it emits toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8][13] Dust can form an explosive mixture with air upon intense heating.[8][15]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. chemstock.ae [chemstock.ae]

- 4. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. o-Phenylenediamine - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.ca [fishersci.ca]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. carlroth.com [carlroth.com]

- 12. aksci.com [aksci.com]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Chemical Structure and Application of o-Phenylenediamine-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Modern Analytical Chemistry

In the landscape of advanced analytical science, particularly in methodologies requiring high precision and accuracy such as mass spectrometry, the use of stable isotope-labeled internal standards is paramount. o-Phenylenediamine-d8, a deuterated analog of o-phenylenediamine, serves as a critical tool for researchers in quantitative analysis. This guide provides a comprehensive overview of its chemical structure, synthesis, and application, with a focus on its role as an internal standard in mass spectrometry-based assays.

PART 1: Unveiling the Chemical Identity of o-Phenylenediamine-d8

Core Chemical Structure

o-Phenylenediamine-d8 is a form of o-phenylenediamine where all eight hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution is the key to its utility in analytical chemistry.

The chemical structure is as follows:

-

Chemical Formula: C₆D₈N₂

-

IUPAC Name: Benzene-1,2-diamine-d8

-

CAS Number: 1219798-78-3[1]

-

Molecular Weight: 116.19 g/mol [1]

The full deuteration of the molecule means that both the aromatic ring protons and the amine protons are replaced with deuterium.

Physicochemical Properties

The physicochemical properties of o-Phenylenediamine-d8 are very similar to its non-deuterated counterpart, with the primary difference being its molecular weight. This similarity in chemical behavior is crucial for its function as an effective internal standard.

| Property | Value | Source |

| Molecular Formula | C₆D₈N₂ | [1] |

| Molecular Weight | 116.19 g/mol | [1] |

| Appearance | Typically a solid, may darken on exposure to air and light | Inferred from o-phenylenediamine properties[2][3] |

| Solubility | Expected to be soluble in hot water, ethanol, ether, and chloroform | Inferred from o-phenylenediamine properties[3] |

PART 2: Synthesis and Isotopic Purity

The synthesis of fully deuterated o-phenylenediamine-d8 is a specialized process that is not commonly detailed in general chemical literature. The most common laboratory preparation of standard o-phenylenediamine involves the reduction of o-nitroaniline.[4] For the deuterated analog, a plausible synthetic route would involve the use of deuterated starting materials or deuterium exchange reactions under specific catalytic conditions.

A general conceptual pathway for the synthesis of o-Phenylenediamine-d8 could involve:

-

Deuteration of a suitable precursor: This could involve the deuteration of aniline or a related compound through acid-catalyzed exchange with a deuterium source like D₂O or D₂SO₄ under high temperatures.

-

Nitration of the deuterated precursor: The deuterated aromatic ring would then be nitrated to introduce a nitro group ortho to the amino group.

-

Reduction of the nitro group: The nitro group of the deuterated o-nitroaniline would then be reduced to an amino group, yielding o-phenylenediamine-d8.

The isotopic purity of the final product is a critical parameter and is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. For its use as an internal standard, a high isotopic enrichment (typically >98%) is essential to minimize any interference from the unlabeled analyte.

PART 3: The Critical Role of o-Phenylenediamine-d8 in Quantitative Analysis

The primary and most significant application of o-Phenylenediamine-d8 is as an internal standard in quantitative mass spectrometry, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for accurate quantification. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.

The key advantages of using a deuterated internal standard like o-Phenylenediamine-d8 are:

-

Similar Chemical and Physical Properties: It behaves almost identically to the unlabeled analyte during sample extraction, cleanup, chromatography, and ionization. This ensures that any sample loss or matrix effects will affect both the analyte and the internal standard to the same extent.

-

Distinct Mass-to-Charge Ratio (m/z): Due to the mass difference between hydrogen and deuterium, the deuterated standard has a higher mass than the native analyte. This allows the mass spectrometer to distinguish between the two compounds.

-

Improved Accuracy and Precision: By measuring the ratio of the analyte signal to the internal standard signal, variations in sample preparation and instrument response are effectively canceled out, leading to highly accurate and precise quantification.

Experimental Workflow: Quantification of o-Phenylenediamine using LC-MS/MS with o-Phenylenediamine-d8 as an Internal Standard

The following is a detailed, step-by-step methodology for the quantitative analysis of o-phenylenediamine in a given matrix (e.g., biological fluids, environmental samples) using o-Phenylenediamine-d8 as an internal standard.

3.2.1. Materials and Reagents

-

o-Phenylenediamine (analyte) standard

-

o-Phenylenediamine-d8 (internal standard)

-

High-purity water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Sample matrix (e.g., plasma, urine, water)

-

Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)

3.2.2. Preparation of Standard Solutions

-